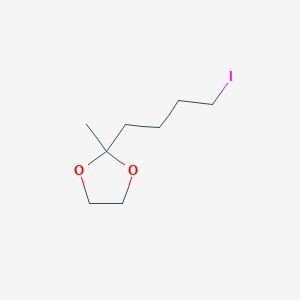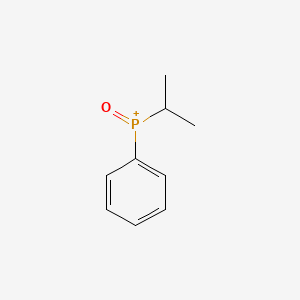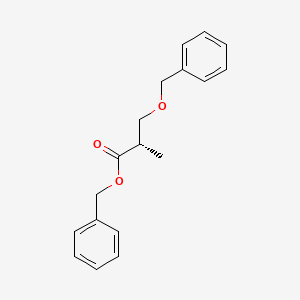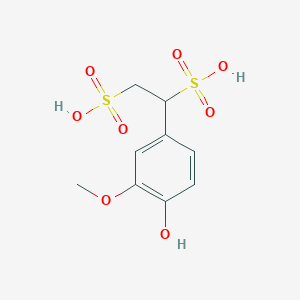
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid is an organic compound with the molecular formula C₉H₁₂O₈S₂ and a molecular weight of 312.317 g/mol . This compound is characterized by the presence of a hydroxy group, a methoxy group, and two sulfonic acid groups attached to an ethane backbone. It is a derivative of ethanedisulfonic acid and is known for its strong acidic properties.
Vorbereitungsmethoden
The synthesis of 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid typically involves the sulfonation of 1-(4-Hydroxy-3-methoxyphenyl)ethane. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product .
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction results in an alcohol.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid involves its interaction with molecular targets through its functional groups. The hydroxy and methoxy groups can form hydrogen bonds and participate in electron-donating interactions, while the sulfonic acid groups contribute to its strong acidity and reactivity. These interactions can affect various biochemical pathways and cellular processes, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid can be compared with other similar compounds, such as:
Ethanedisulfonic acid: A simpler compound with two sulfonic acid groups attached to an ethane backbone.
Methanedisulfonic acid: Contains two sulfonic acid groups attached to a methane backbone.
1-(4-Hydroxy-3,5-dimethoxyphenyl)ethanone: A compound with similar functional groups but different structural arrangement.
The uniqueness of this compound lies in its combination of hydroxy, methoxy, and disulfonic acid groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
65113-60-2 |
|---|---|
Molekularformel |
C9H12O8S2 |
Molekulargewicht |
312.3 g/mol |
IUPAC-Name |
1-(4-hydroxy-3-methoxyphenyl)ethane-1,2-disulfonic acid |
InChI |
InChI=1S/C9H12O8S2/c1-17-8-4-6(2-3-7(8)10)9(19(14,15)16)5-18(11,12)13/h2-4,9-10H,5H2,1H3,(H,11,12,13)(H,14,15,16) |
InChI-Schlüssel |
JYRUCUBRKOYHFW-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)C(CS(=O)(=O)O)S(=O)(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


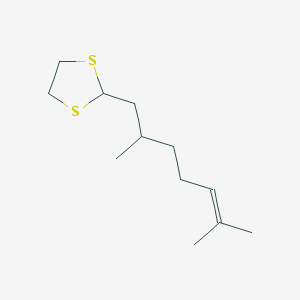

![5-Nitro-2-[2-(4-nitrophenyl)ethenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14492744.png)
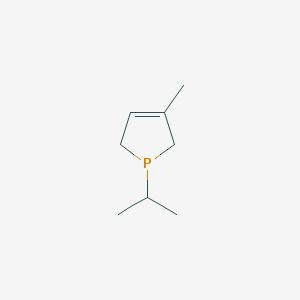
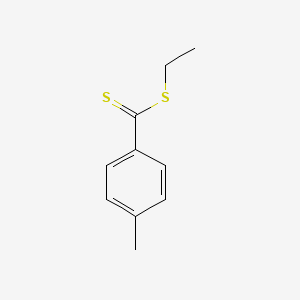

![1,1'-(Propane-2,2-diyl)bis[4-(4-isocyanatophenoxy)benzene]](/img/structure/B14492756.png)
